

Introduction: The Significance of Niobium-Based Double Alkoxides

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Compound of Interest

Compound Name: *Niobium potassium isopropoxide*

Cat. No.: *B12285823*

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Niobium (V) alkoxides are organometallic compounds that serve as critical precursors in materials science, particularly in the fabrication of advanced functional materials through sol-gel processes and metal-organic chemical vapor deposition (MOCVD).[1][2] Their utility extends to the synthesis of niobium-based catalysts and electro-optic components.[1][3] The creation of double metal alkoxides, such as the target **Niobium Potassium Isopropoxide** ($K[Nb(OPr)_6]$), involves incorporating a second metal into the molecular structure. This modification can significantly alter the precursor's physical and chemical properties, including solubility, volatility, and decomposition characteristics, offering finer control over the microstructure of the final oxide materials.

This guide presents a comprehensive, field-proven methodology for the synthesis of **Niobium Potassium Isopropoxide**. While a direct, one-pot synthesis is not prominently featured in standard literature, a robust and logical pathway involves a two-stage process: first, the independent synthesis of the Niobium(V) isopropoxide and Potassium isopropoxide precursors, followed by their reaction to form the final double alkoxide. This approach ensures high purity of the precursors and greater control over the final product's stoichiometry.

As a Senior Application Scientist, this document is structured to provide not just a protocol, but the underlying chemical principles and experimental causality, ensuring that researchers can

execute the synthesis with a full understanding of the critical parameters involved.

PART 1: Synthesis of Key Precursors

The successful synthesis of the target double alkoxide is contingent upon the quality of its precursors. The following sections detail the preparation of Niobium(V) isopropoxide and Potassium isopropoxide under anhydrous conditions, which are paramount due to the extreme moisture sensitivity of all metal alkoxides.

Synthesis of Niobium(V) Isopropoxide - Nb(OPr)₅

The most common and reliable method for synthesizing niobium alkoxides is through the reaction of the corresponding metal halide with an alcohol, in the presence of a base to neutralize the hydrogen halide byproduct.^[4] In this case, Niobium(V) chloride is reacted with isopropanol, and ammonia gas is used as the acid scavenger.

Reaction Principle: $\text{NbCl}_5 + 5 (\text{CH}_3)_2\text{CHOH} + 5 \text{NH}_3 \rightarrow \text{Nb}(\text{OCH}(\text{CH}_3)_2)_5 + 5 \text{NH}_4\text{Cl}$

The reaction is driven to completion by the formation of insoluble ammonium chloride, which can be easily removed by filtration.

Experimental Protocol: Synthesis of Nb(OPr)₅

Reagent	Molar Mass (g/mol)	Amount	Moles	Notes
Niobium(V) Chloride (NbCl ₅)	270.17	27.0 g	0.10	Highly moisture-sensitive. Handle in a glovebox.
Anhydrous Isopropanol	60.10	400 mL	-	Must be rigorously dried and deoxygenated.
Anhydrous Toluene	92.14	500 mL	-	Must be rigorously dried and deoxygenated.
Ammonia (NH ₃) gas	17.03	Excess	-	Use dry ammonia gas.

Step-by-Step Methodology:

- **Apparatus Setup:** Assemble a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a gas inlet adapter, and a condenser topped with a nitrogen/argon bubbler. All glassware must be rigorously flame-dried or oven-dried and assembled hot under a flow of inert gas.
- **Reagent Preparation:** In an inert atmosphere glovebox, weigh 27.0 g (0.10 mol) of Niobium(V) chloride and place it in the reaction flask.
- **Reaction Initiation:** Add 500 mL of anhydrous toluene to the flask to create a suspension. Begin vigorous stirring. Slowly add 400 mL of anhydrous isopropanol to the suspension. The reaction is exothermic; maintain the temperature below 30°C using an ice bath if necessary. A vigorous evolution of HCl gas will be observed.
- **Neutralization:** Once the addition of isopropanol is complete, begin bubbling dry ammonia gas through the reaction mixture via the gas inlet tube. A voluminous white precipitate of

ammonium chloride (NH₄Cl) will form immediately. Continue the ammonia flow for 2-3 hours to ensure complete neutralization.

- Isolation of Product:
 - Stop the ammonia flow and continue stirring under an inert atmosphere for an additional 12 hours at room temperature.
 - Filter the reaction mixture under inert atmosphere (e.g., using a Schlenk filter or cannula filtration in a glovebox) to remove the solid NH₄Cl.
 - Wash the precipitate with two 50 mL portions of anhydrous toluene to recover any entrained product.
 - Combine the filtrate and washings. Remove the solvent (toluene) and excess isopropanol under reduced pressure to yield a viscous liquid or a low-melting solid, which is the crude Niobium(V) isopropoxide.
- Purification: Purify the crude product by vacuum distillation.

Synthesis of Potassium Isopropoxide - K(OPr)

While potassium isopropoxide can be prepared by reacting potassium metal with isopropanol, a safer and more scalable method involves the reaction of potassium hydroxide with isopropanol, with azeotropic removal of water.^[5] This method avoids the use of highly reactive alkali metals.

Reaction Principle: $\text{KOH} + (\text{CH}_3)_2\text{CHOH} \rightleftharpoons \text{K}(\text{OCH}(\text{CH}_3)_2) + \text{H}_2\text{O}$

The reaction is an equilibrium that is driven to the product side by removing water via azeotropic distillation with a suitable solvent like toluene or cyclohexane.^[5]

Experimental Protocol: Synthesis of K(OPr)

Reagent	Molar Mass (g/mol)	Amount	Moles	Notes
Potassium Hydroxide (KOH)	56.11	11.2 g	0.20	Use high-purity, low-water content pellets.
Anhydrous Isopropanol	60.10	250 mL	-	Must be rigorously dried.
Anhydrous Toluene	92.14	250 mL	-	Entraining agent for water removal.

Step-by-Step Methodology:

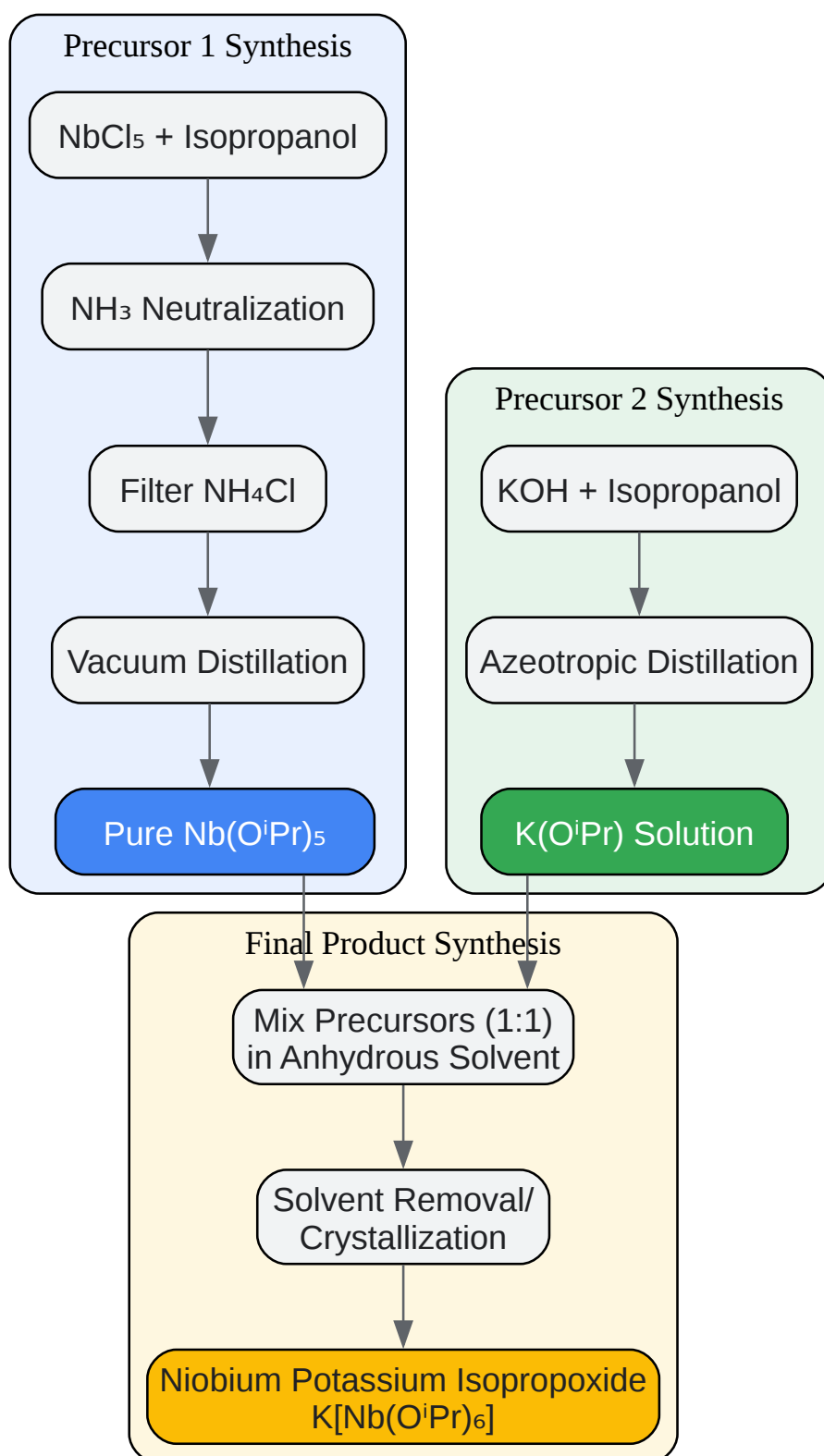
- **Apparatus Setup:** Assemble a 1 L round-bottom flask with a Dean-Stark apparatus, a condenser, and a magnetic stir bar. Ensure all glassware is oven-dried.
- **Reaction:** Add the KOH pellets, isopropanol, and toluene to the flask.
- **Azeotropic Distillation:** Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue refluxing until no more water collects in the trap.
- **Isolation and Standardization:**
 - Allow the reaction mixture to cool to room temperature under an inert atmosphere. The product, potassium isopropoxide, is now in solution in isopropanol/toluene.
 - This solution can be used directly. The concentration can be determined by titration (e.g., with standard HCl using a phenolphthalein indicator) of a small, hydrolyzed aliquot. Alternatively, the solvent can be removed under vacuum to yield solid potassium isopropoxide, which should be handled exclusively in a glovebox.^{[6][7]}

PART 2: Synthesis of Niobium Potassium Isopropoxide

With both precursors prepared, the final step is a ligand exchange/addition reaction to form the double alkoxide. The reaction is performed in a 1:1 molar ratio in a suitable anhydrous solvent.



Experimental Workflow Diagram



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Caption: Overall workflow for the synthesis of **Niobium Potassium Isopropoxide**.

Experimental Protocol: Synthesis of $K[Nb(OPr)_6]$

Reagent	Molar Mass (g/mol)	Amount	Moles	Notes
Niobium(V) Isopropoxide	388.43	38.8 g	0.10	Prepared as in Part 1.1.
Potassium Isopropoxide	98.19	9.82 g	0.10	Prepared as in Part 1.2.
Anhydrous Isopropanol	60.10	300 mL	-	Rigorously dried solvent.

Step-by-Step Methodology:

- **Reaction Setup:** In an inert atmosphere glovebox, add 38.8 g (0.10 mol) of purified Niobium(V) isopropoxide to a 500 mL Schlenk flask equipped with a magnetic stir bar. Dissolve it in 150 mL of anhydrous isopropanol.
- **Addition:** In a separate flask, dissolve 9.82 g (0.10 mol) of solid potassium isopropoxide in 150 mL of anhydrous isopropanol.
- **Reaction:** Slowly add the potassium isopropoxide solution to the stirring solution of niobium isopropoxide at room temperature via a cannula.
- **Completion:** Stir the resulting solution at room temperature for 12 hours. The reaction is typically clean and proceeds without the formation of precipitates.
- **Isolation:** Remove the isopropanol under reduced pressure to yield the **Niobium Potassium Isopropoxide** product, likely as a white or off-white solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) if necessary.

PART 3: Characterization and Safety

Product Characterization

To confirm the identity and purity of the synthesized $K[Nb(OPr)_6]$, the following analytical techniques are recommended:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR will confirm the presence of the isopropoxide ligands and can indicate the formation of the new complex through shifts in the methine and methyl resonances compared to the $\text{Nb}(\text{OPr})_5$ precursor.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: Will show characteristic C-H and C-O stretching vibrations of the isopropoxide groups. The M-O stretching region (typically $400\text{--}700\text{ cm}^{-1}$) can provide evidence of the new Nb-O-K coordination environment.
- Elemental Analysis: Provides quantitative confirmation of the atomic percentages of K, Nb, C, and H, verifying the product's stoichiometry.

Safety and Handling Precautions

- Reactivity: All niobium alkoxides and potassium isopropoxide are extremely sensitive to moisture and will rapidly hydrolyze upon exposure to air.^{[2][8]} All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
- Reagent Hazards:
 - Niobium(V) Chloride: Highly corrosive and reacts violently with water.
 - Potassium Hydroxide: Caustic and can cause severe skin burns.^[7]
 - Solvents (Isopropanol, Toluene): Flammable liquids. Toluene is also a reproductive toxin.^[7]
- Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

The synthesis of **Niobium Potassium Isopropoxide**, a potentially valuable precursor for advanced materials, is best achieved through a controlled, multi-step process. By first preparing high-purity Niobium(V) isopropoxide and Potassium isopropoxide, and then reacting them in a stoichiometric ratio under strictly anhydrous conditions, researchers can reliably obtain the target double alkoxide. The methodologies, principles, and safety precautions

detailed in this guide provide the necessary framework for the successful synthesis and handling of this reactive organometallic compound.

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